Trimethylacetonitrile

Descripción

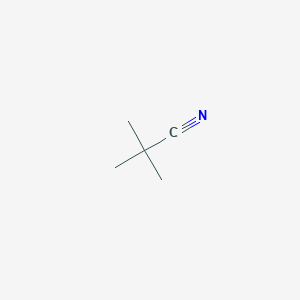

Trimethylacetonitrile, also known as pivalonitrile, is an aliphatic organic compound that has garnered significant attention in the scientific community. This article delves into the advanced research surrounding this unique nitrile, exploring its context within contemporary chemistry, its role as a pivotal molecule in academic studies, the current research environment, and the overarching goals of its investigation.

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dimethylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-5(2,3)4-6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMNHZBIQDNHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060887 | |

| Record name | Propanenitrile, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 16-18 deg C; [MSDSonline] | |

| Record name | Propanenitrile, 2,2-dimethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

630-18-2 | |

| Record name | 2,2-Dimethylpropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivalonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivalonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pivalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pivalonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQD7ZXJ3PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Precursor Chemistry of Trimethylacetonitrile

Laboratory-Scale Synthetic Routes and Optimization for Research Applications

For research and small-scale applications, several synthetic routes have been developed and optimized to produce high-purity trimethylacetonitrile. These methods often prioritize yield and purity over the large-scale economic considerations of industrial production.

Catalytic Vapor Phase Reactions from Hydrogen Cyanide and Isobutene

A well-established method for the synthesis of this compound involves the catalytic vapor phase reaction between hydrogen cyanide and isobutene. google.com This process is typically conducted at elevated temperatures, ranging from 330°C to 450°C. pharmacompass.com The reaction is facilitated by a variety of catalysts, with alumina, silica (B1680970) gel, and activated carbon being common choices. pharmacompass.com These catalysts can be used alone or in combination with promoters such as phosphoric acid, aluminum sulfate, or chromic oxide to enhance efficiency. pharmacompass.com To control the reaction and prevent unwanted side products, an inert diluent gas like nitrogen or hydrogen is often introduced into the reaction mixture. pharmacompass.com

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Hydrogen Cyanide, Isobutene | google.compharmacompass.com |

| Phase | Vapor | pharmacompass.com |

| Temperature | 330-450°C | pharmacompass.com |

| Catalysts | Alumina, Silica Gel, Activated Carbon | pharmacompass.com |

| Promoters | Phosphoric Acid, Aluminum Sulfate, Chromic Oxide | pharmacompass.com |

| Diluent Gas | Nitrogen, Hydrogen | pharmacompass.com |

Catalyzed Dehydration of Trimethylacetamide and Related Oximes via Flash Vacuum Pyrolysis

Another effective laboratory-scale method for producing this compound is through the catalyzed dehydration of trimethylacetamide or its related oximes using flash vacuum pyrolysis (FVP). thieme-connect.de This technique involves heating the precursor molecule intensely and briefly under high vacuum. thieme-connect.de The short residence time in the hot zone helps to minimize the formation of degradation byproducts. thieme-connect.de

In a specific example, the flash vacuum pyrolysis of trimethylacetamide over a tungsten trioxide (WO3) catalyst at 350°C yielded this compound in a high yield of 87%. thieme-connect.de This method is particularly useful for small-scale synthesis due to its efficiency and the high purity of the resulting product. thieme-connect.de

| Parameter | Condition | Reference |

|---|---|---|

| Precursor | Trimethylacetamide | thieme-connect.de |

| Technique | Flash Vacuum Pyrolysis (FVP) | thieme-connect.de |

| Catalyst | Tungsten Trioxide (WO3) | thieme-connect.de |

| Furnace Temperature | 350°C | thieme-connect.de |

| Pressure | 2.6 x 10-2 Torr | thieme-connect.de |

| Yield | 87% | thieme-connect.de |

Emerging Synthetic Strategies and Green Chemistry Considerations

As the chemical industry moves towards more sustainable practices, there is a growing interest in developing environmentally benign synthetic pathways and exploring novel precursors for the production of this compound.

Exploration of Environmentally Benign Synthetic Pathways for this compound

While many traditional nitrile synthesis methods involve toxic reagents, research is ongoing to find greener alternatives. One such industrial process for preparing pivalonitrile involves the gas-phase reaction of pivalic acid or its esters with ammonia (B1221849) over an aluminum oxide catalyst. google.com This method, which can be operated on a large industrial scale, offers an alternative to the direct use of highly toxic hydrogen cyanide in the final step, with reported high yields and purity. google.com

The principles of green chemistry, such as the use of biocatalysts, are also being explored for nitrile transformations. Enzymes like nitrile hydratases and nitrilases are known to convert nitriles to amides and carboxylic acids, respectively, under mild conditions. researchgate.net While these enzymatic reactions represent the reverse of the desired synthesis, they highlight the potential for developing biocatalytic routes to nitriles from alternative, renewable feedstocks. However, specific research on the enzymatic synthesis of this compound is not yet widely published.

Development of Novel Precursor Compounds and Reaction Conditions

The shift towards safer and more sustainable chemical manufacturing has spurred the investigation of new precursor compounds. Pivalic acid, which can be produced on a large industrial scale, serves as a key alternative precursor to isobutene and hydrogen cyanide for this compound synthesis. google.com The reaction of pivalic acid with ammonia in the gas phase at temperatures between 300 to 500°C over an aluminum oxide catalyst provides a high-yield pathway to the desired nitrile. google.com This process can be carried out continuously, making it suitable for industrial production. google.com The development of such routes from readily available and less hazardous starting materials is a critical aspect of modern process chemistry.

Molecular Structure and Advanced Spectroscopic Characterization of Trimethylacetonitrile

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding of trimethylacetonitrile. These methods probe the quantized vibrational energy levels of the molecule, with each vibrational mode corresponding to a specific motion of the atoms relative to each other.

Detailed Analysis of Infrared (IR) Spectra in Liquid and Vapor Phases

The infrared (IR) spectra of this compound have been recorded in both the liquid and vapor phases to analyze its vibrational modes. pharmacompass.com Studies have covered the spectral region from 250 to 4000 cm⁻¹. pharmacompass.comresearchgate.net In the vapor phase, absorbance peaks are notably observed between 2980 and 3000 cm⁻¹. pharmacompass.com The analysis of both phases allows for the observation of shifts in vibrational frequencies and changes in band shapes, which can be attributed to intermolecular interactions in the condensed (liquid) state versus the relatively isolated molecules in the gaseous state. libretexts.org

The spectra are characterized by distinct absorption bands corresponding to the various functional groups within the molecule. The prominent C≡N stretching vibration is a key feature, alongside the various stretching and bending modes of the methyl (CH₃) and tert-butyl groups. The comparison between the liquid and vapor phase spectra aids in the definitive assignment of these vibrational modes. pharmacompass.comresearchgate.net

Interactive Table: Selected Infrared (IR) Spectral Data for this compound This table presents a selection of observed vibrational frequencies from the infrared spectrum.

| Vibrational Mode | Frequency (cm⁻¹) (Liquid Phase) worldscientific.com | Frequency (cm⁻¹) (Vapor Phase) pharmacompass.com |

|---|---|---|

| C-H Asymmetric Stretch | 2978 | 2980-3000 |

| C≡N Stretch | 2232 | - |

| CH₃ Asymmetric Deformation | 1481 | - |

| CH₃ Symmetric Deformation | 1375 | - |

| C-C Asymmetric Stretch | 1215 | - |

| C-C Symmetric Stretch | 878 | - |

Comprehensive Study of Raman Spectra and Depolarization Data

The Raman spectrum of liquid this compound has been extensively studied, often in conjunction with IR spectroscopy, to obtain a more complete picture of its vibrational characteristics. pharmacompass.comworldscientific.com The laser-Raman spectrum has been recorded from 100 cm⁻¹ to 3500 cm⁻¹. researchgate.networldscientific.com A crucial aspect of these studies is the measurement of depolarization ratios for the observed Raman bands. pharmacompass.comresearchgate.net This data is instrumental in distinguishing between symmetric and asymmetric vibrations, which is a key step in making accurate vibrational assignments. escholarship.org Polarized bands (low depolarization ratio) are assigned to totally symmetric vibrations, while depolarized bands are assigned to non-totally symmetric vibrations. worldscientific.comchemicalbook.com

Interactive Table: Selected Raman Spectral Data for this compound (Liquid Phase) This table highlights key vibrational frequencies and their depolarization status from the Raman spectrum.

| Frequency (cm⁻¹) worldscientific.com | Depolarization pharmacompass.comworldscientific.com | Assignment worldscientific.com |

|---|---|---|

| 2978 | Depolarized | C-H Asymmetric Stretch |

| 2941 | Polarized | C-H Symmetric Stretch |

| 2232 | Polarized | C≡N Stretch |

| 1461 | Depolarized | CH₃ Asymmetric Deformation |

| 1375 | Polarized | CH₃ Symmetric Deformation |

| 878 | Polarized | C-C Symmetric Stretch |

| 520 | Polarized | C-C-N Bending |

Normal Coordinate Analysis and Thorough Vibrational Assignments

To achieve a thorough and reliable assignment of the vibrational spectra, normal coordinate analysis (NCA) has been performed for this compound. worldscientific.comworldscientific.com This computational method models the molecule's vibrations based on its geometry and a set of force constants that describe the stiffness of its bonds and the resistance to bending. The analysis for this compound is typically performed assuming a C₃ᵥ point group symmetry for the molecule. researchgate.net

The results from the NCA, including the calculated frequencies and potential energy distributions (PEDs), are compared with the experimental IR and Raman data. worldscientific.com The PED indicates the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. This detailed comparison allows for the unambiguous assignment of the observed spectral bands to their corresponding fundamental vibrations, overtones, or combination bands. pharmacompass.comworldscientific.com These assignments are further supported by comparing the spectra with those of structurally related molecules like tertiary butyl halides. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of this compound. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and structure of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹H and ¹³C NMR spectra of this compound have been recorded, often in solvents such as deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆). worldscientific.com

In the ¹H NMR spectrum, due to the molecule's symmetry, all nine protons of the three methyl groups are chemically equivalent. They consequently give rise to a single, sharp signal. modgraph.co.ukaip.org For example, a ¹H NMR spectrum recorded in carbon tetrachloride (CCl₄) shows this singlet at approximately 1.44 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton. It typically shows four distinct signals corresponding to the four unique carbon environments in the molecule:

The carbon atom of the methyl groups (-CH₃).

The quaternary carbon atom of the tert-butyl group (-C(CH₃)₃).

The carbon atom of the cyanide group (-C≡N).

The carbon atom of the solvent.

Experimental spectra have been obtained in various solvents, providing key data for structural confirmation. worldscientific.comnih.gov

Interactive Table: Experimental ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents typical chemical shifts observed for this compound in different deuterated solvents.

| Nucleus | Chemical Shift (ppm) in CDCl₃ worldscientific.com | Chemical Shift (ppm) in DMSO-d₆ worldscientific.com |

|---|---|---|

| ¹H (CH ₃) | 1.28 | 1.25 |

| ¹³C (C H₃) | 27.5 | 27.2 |

| ¹³C (C (CH₃)₃) | 26.0 | 25.5 |

Prediction of Chemical Shifts and Analysis of Coupling Constants through Computational Methods

Alongside experimental studies, computational methods have been employed to predict the NMR parameters of this compound. worldscientific.com Quantum mechanical calculations, particularly using Density Functional Theory (DFT) with methods like B3LYP and ωB97XD, are used to calculate theoretical chemical shifts. worldscientific.comresearchgate.net The Gauge-Including Atomic Orbital (GIAO) approximation is commonly applied in these calculations to ensure accuracy. worldscientific.com

These computational predictions of ¹H and ¹³C chemical shifts are then compared with the experimental values obtained in solution. researchgate.networldscientific.com This comparison helps to validate the computational models and provides a deeper understanding of the electronic structure's influence on the NMR spectrum. nih.govarxiv.org Furthermore, these computational approaches can estimate spin-spin coupling constants, such as the ¹³C-¹H coupling constant. worldscientific.comd-nb.info The calculated coupling constants have been found to be consistent with those observed experimentally, further confirming the molecular structure. worldscientific.com

Advanced Structural Determination Techniques

The precise molecular structure of this compound has been elucidated through a combination of gas-phase and solid-state analytical methods, providing a detailed picture of its atomic arrangement and behavior under different physical conditions.

Elucidation of Molecular Geometry through Electron Diffraction and Microwave Studies

Gas-phase studies utilizing electron diffraction and microwave spectroscopy have been instrumental in determining the precise geometry of the this compound molecule. These techniques have provided accurate measurements of the bond lengths and angles that define its structure. researchgate.net

Microwave spectroscopy data, in particular, have established the key internuclear distances within the molecule. nist.gov The length of the single bond between the quaternary carbon of the tert-butyl group and the carbon of the nitrile group (C-CN) is a critical parameter. Similarly, the carbon-carbon bonds (C-C) within the tert-butyl group and the carbon-nitrogen triple bond (C≡N) of the nitrile functional group have been accurately measured. Computational studies using methods such as MP2 and DFT (B3LYP/ωB97XD) with a 6-311+G(d,p) basis set have produced structural parameters that are in good agreement with the experimental findings from these gas-phase techniques. researchgate.netnowgonggirlscollege.co.in

Table 1: Molecular Geometry of this compound from Microwave Spectroscopy

| Parameter | Bond | Length (Å) | Source |

| Bond Length | C-C | 1.536 | nist.gov |

| Bond Length | C-CN | 1.478 | nist.gov |

| Bond Length | C≡N | 1.159 | nist.gov |

This table presents the bond distances for this compound as determined by microwave spectroscopy.

Single-Crystal X-ray Diffraction Analysis of this compound Under Varying Conditions

Single-crystal X-ray diffraction studies have been crucial for understanding the solid-state structure of this compound, especially its evolution under high pressure. These experiments have successfully characterized multiple high-pressure phases of the compound. acs.orgdntb.gov.ua

The investigations revealed the formation of a disordered tetragonal phase (P4/nmm), denoted hp-I, at pressures between 0.07 and 0.29 GPa. acs.orgdntb.gov.ua Upon further compression, the crystal structure undergoes significant rearrangement, leading to new, more ordered phases. These transitions are primarily driven by the densification of the crystal packing and involve changes in the supramolecular hydrogen-bonding network. acs.org

High-Pressure Induced Phase Transitions and Structural Evolution (e.g., hp-I, hp-II, hp-III phases)

The structural evolution of this compound under increasing pressure is marked by a series of distinct phase transitions. Following the initial formation of the hp-I phase, compression to 0.43 GPa induces a transformation to an ordered orthorhombic phase with Pnma space group symmetry, designated hp-II. acs.orgdntb.gov.ua

Table 2: High-Pressure Phases of this compound

| Phase | Pressure Range (GPa) | Crystal System | Space Group | Source |

| hp-I | 0.07 - 0.29 | Tetragonal | P4/nmm | acs.orgdntb.gov.ua |

| hp-II | 0.43 - 1.52 | Orthorhombic | Pnma | acs.orgdntb.gov.ua |

| hp-III | 1.52 - 3.34+ | Monoclinic | P21/m | acs.orgdntb.gov.ua |

This table summarizes the different solid phases of this compound observed under high pressure.

Conformational Analysis and Molecular Dynamics

The dynamic behavior of this compound, including the rotation of its constituent parts and the energy associated with these motions, has been thoroughly investigated using spectroscopic and computational methods.

Investigation of Conformational Stability and Barriers to Internal Rotations

Computational and spectroscopic analyses have been applied to understand the conformational preferences and rotational energetics of this compound. Quantum mechanical calculations indicate that the staggered conformer, which has C3v symmetry, is the most stable arrangement. nowgonggirlscollege.co.in The eclipsed conformer is predicted to be a high-energy transition state. nowgonggirlscollege.co.in

The barrier to internal rotation of the methyl groups has been determined from the observation of the methyl torsion in the gas phase at 266 cm⁻¹. Using this data, a potential function (V3) for this rotation was calculated to be 1578 ± 30 cm⁻¹, which corresponds to an energy barrier of 4.51 ± 0.09 kcal/mol. nowgonggirlscollege.co.in This experimental value shows good correlation with the barrier of 4.37 kcal/mol (1527 cm⁻¹) predicted from MP2/6-311+G(d,p) potential surface scans. nowgonggirlscollege.co.in

Proton Magnetic Resonance Studies of Molecular Motion in Solid this compound

Proton magnetic resonance (PMR) studies have provided significant insight into the molecular motion occurring within solid this compound over a broad temperature range. smu.edujps.or.jp The analysis of the second moment of the absorption spectrum and the spin-lattice relaxation time (T1) indicates that the predominant molecular motion is the rotation of the entire t-butyl group about the C-CN axis, which is coupled with the rotation of the individual methyl groups about their respective C3 axes. nist.govsmu.edujps.or.jp

The nature of the change in the second moment and the temperature dependence of T1, which shows a single minimum, suggest that these two types of motion occur in very rapid succession, effectively acting as a single, combined motion. nist.govsmu.edu This motion is observed to persist above 80 K and is associated with an activation energy of 3.9 ± 0.2 kcal/mol. nist.govsmu.edu

Surface and Interface Characterization (e.g., Silica (B1680970)/Vapor, Silica/Liquid, Liquid/Vapor Interfaces)

The interfacial behavior of this compound (TMACN), also known as pivalonitrile, has been a subject of detailed investigation using advanced optical spectroscopy techniques. acs.org Studies utilizing methods such as Vibrational Sum-Frequency Generation (VSFG) and Optical Kerr Effect (OKE) spectroscopy have provided significant insights into the molecular organization and dynamics of TMACN at various interfaces. acs.orgresearchgate.net VSFG is a particularly powerful tool for these studies as it is a second-order nonlinear optical process, making it inherently sensitive to the interfacial region between two isotropic media where centrosymmetry is broken. acs.org Research reveals that despite the steric hindrance from its bulky tert-butyl group, TMACN displays a notable degree of organization at silica/vapor, silica/liquid, and liquid/vapor interfaces. acs.orgresearchgate.net

Investigations into the interfacial properties of TMACN have resolved previous inconsistencies in the assignment of its C–H stretching vibrational bands and have shed light on how proximity to an interface alters its organizational and dynamic properties. acs.org

Silica/Vapor and Liquid/Vapor Interfaces: At both the liquid/vapor and silica/vapor interfaces, VSFG studies indicate that the alkyl tail of the this compound molecule preferentially orients itself toward the vapor phase. researchgate.net This orientation is a common feature for molecules with amphiphilic character at such interfaces.

Silica/Liquid Interface: The structure of TMACN at the silica/liquid interface is particularly noteworthy. VSFG spectra reveal that, unlike smaller nitriles such as acetonitrile (B52724) and propionitrile (B127096), TMACN does not arrange into a well-defined, organized bilayer structure. acs.orgresearchgate.net The significant size of the tert-butyl group is believed to impose packing constraints that prevent this type of highly ordered bilayer formation. columbia.edu

Despite the absence of a distinct bilayer, studies combining VSFG and OKE spectroscopy on TMACN confined within porous silica glasses show the formation of a dynamically inhibited surface layer. acs.orgresearchgate.net This layer is estimated to be approximately one molecule thick. researchgate.netresearchgate.net The OKE experiments on confined TMACN show biexponential decays, with one time constant matching that of the bulk liquid and another, slower one corresponding to the less mobile surface layer. columbia.edu This provides strong evidence for a surface-induced modification of the liquid's dynamics, consistent with the organizational model suggested by VSFG data. acs.org

The table below summarizes the key findings from spectroscopic studies at different interfaces.

| Interface | Primary Technique(s) | Key Findings | Citation |

| Silica/Vapor | VSFG | Alkyl tail tends to point into the vapor phase. | researchgate.net |

| Silica/Liquid | VSFG, OKE | Does not form a well-organized bilayer. Forms a dynamically inhibited surface layer approximately one molecule thick. | acs.orgresearchgate.netcolumbia.edu |

| Liquid/Vapor | VSFG | Exhibits appreciable molecular organization; alkyl tail orients toward the vapor phase. | acs.orgresearchgate.net |

For the analysis of VSFG data, the refractive indices of the materials are essential parameters. The values used in the characterization of this compound interfaces are provided below.

| Material | Refractive Index (n) |

| This compound Vapor | 1.000 |

| This compound Liquid | 1.377 |

| Silica | 1.544 |

| Table based on data from The Journal of Physical Chemistry C. acs.org |

Computational Chemistry and Theoretical Modeling of Trimethylacetonitrile Systems

Quantum Mechanical Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the electronic landscape of trimethylacetonitrile. northwestern.edu These calculations provide a basis for interpreting spectroscopic data and predicting various molecular properties.

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are two prominent quantum mechanical methods used to investigate the properties of this compound. wikipedia.orgjseepublisher.comsmu.edu DFT, a method that focuses on the electron density, is often favored for its balance of accuracy and computational efficiency. jseepublisher.comals-journal.com Specifically, the B3LYP functional within DFT has been shown to provide results that correlate well with experimental spectroscopic measurements for this compound. als-journal.comworldscientific.com

MP2, a post-Hartree-Fock method, improves upon the Hartree-Fock approximation by incorporating electron correlation effects, offering a higher level of theory for more accurate energy calculations. wikipedia.orgsmu.edu Both DFT and MP2 calculations, often utilizing a 6-311+G(d,p) basis set, have been employed to study the conformational stability of this compound. worldscientific.com These studies have determined that the staggered conformer (C3v symmetry) is the more stable form. worldscientific.com High energy differences have been predicted between the staggered and the eclipsed conformers, with the latter being identified as a transition state due to the presence of imaginary torsional frequencies. worldscientific.com

The application of these methods extends to the prediction of NMR chemical shifts. worldscientific.com The Gauge-Including Atomic Orbital (GIAO) approximation, used in conjunction with B3LYP and ωB97XD methods, has been successful in predicting the ¹H and ¹³C NMR chemical shifts of this compound. worldscientific.com

| Computational Method | Application in this compound Studies | Key Findings |

| Density Functional Theory (DFT) | Spectroscopic interpretations, conformational analysis, NMR chemical shift prediction. | B3LYP functional provides good agreement with experimental vibrational spectra. als-journal.comworldscientific.com |

| Møller-Plesset Perturbation Theory (MP2) | Conformational analysis, prediction of rotational barriers. | Predicts the staggered conformer as the most stable and calculates the barrier to internal rotation. worldscientific.com |

| Gauge-Including Atomic Orbital (GIAO) | Prediction of NMR chemical shifts. | Used with DFT methods to accurately predict ¹H and ¹³C NMR spectra. worldscientific.com |

Theoretical calculations are crucial for predicting spectroscopic parameters and assigning vibrational frequencies observed in experimental infrared (IR) and Raman spectra of this compound. worldscientific.comirdg.org By computing these properties, researchers can gain a more detailed understanding of the molecule's vibrational modes. worldscientific.comreadthedocs.io

The predicted wavenumbers, along with their calculated IR intensities and Raman activities, serve as a guide for assigning the observed spectral bands to their corresponding fundamental vibrations. worldscientific.com This process is often aided by normal coordinate analysis and potential energy distributions (PEDs), which break down the complex vibrational motions into contributions from individual internal coordinates. worldscientific.com

Furthermore, theoretical calculations have been used to estimate the barrier to internal rotation of the methyl groups in this compound. worldscientific.com By analyzing the potential energy surface scan, a value for this barrier has been predicted using the MP2/6-311+G(d,p) level of theory, which shows good agreement with values derived from experimental data. worldscientific.com The CH bond dissociation energies have also been calculated using spectroscopic data and anharmonic approximations. researchgate.net

| Parameter | Theoretical Method | Predicted Value | Experimental Correlation |

| Vibrational Frequencies | DFT (B3LYP) | Wavenumbers, IR intensities, Raman activities | Aids in the assignment of experimental IR and Raman bands. worldscientific.com |

| Barrier to Internal Rotation | MP2/6-311+G(d,p) | 1527 cm⁻¹ (4.37 kcal/mol) | Correlates well with the experimentally derived value of 1578 ± 30 cm⁻¹. worldscientific.com |

| ¹³C-¹H Coupling Constant | DFT (B3LYP) | Estimated value | Consistent with observations in DMSO-d6/CDCl₃ solvents. worldscientific.com |

Intermolecular Interactions and Crystal Packing Studies

The study of intermolecular interactions and crystal packing is essential for understanding the condensed-phase behavior of this compound. rsc.org Computational tools provide a molecular-level view of how these molecules arrange themselves in the solid state.

The CrystalExplorer program is a valuable tool for analyzing intermolecular interactions in the crystalline state. acs.orguwa.edu.au This software facilitates the calculation of intermolecular interaction energies, providing quantitative insights into the forces that govern crystal packing. acs.orguwa.edu.au For this compound, these calculations, in conjunction with periodic density functional theory, have been used to investigate its high-pressure phases. acs.orguwa.edu.au

Under pressure, this compound undergoes a series of phase transitions. acs.orguwa.edu.au Theoretical analysis reveals that these transitions are driven by the densification of the crystal structure and are facilitated by the rearrangement of the supramolecular hydrogen-bonding network. acs.orguwa.edu.auresearchgate.net

At pressures between 0.07 and 0.29 GPa, a disordered tetragonal phase is formed. acs.orguwa.edu.au Further compression leads to an ordered orthorhombic phase at 0.43 GPa, which then transforms into a monoclinic phase at 1.52 GPa. acs.orguwa.edu.au This monoclinic phase remains stable up to at least 3.34 GPa. acs.orguwa.edu.au A key feature of these transitions is the 180° reorientation of half of the molecules, which significantly alters the hydrogen-bonding network. acs.orguwa.edu.au The compression of each phase is associated with a slight shortening of the intermolecular hydrogen bonds. acs.orguwa.edu.au

Theoretical Studies of Chemical Bonding and Reactivity

Theoretical studies offer a framework for understanding the nature of chemical bonds and predicting the reactivity of this compound. ebsco.comnih.govlibretexts.org These studies can elucidate the factors that influence its chemical behavior.

Computational models have been used to analyze the activation of the nitrile group in transition-metal complexes, providing insights into its reactivity in coordination chemistry. researchgate.net The reactivity of this compound in various chemical reactions, such as reductive coupling, can be understood through theoretical analysis. chemicalbook.com For instance, theoretical calculations can help to explain the role of reagents like titanium(II) chloride and zinc in promoting the reductive coupling of ketones in the presence of this compound. chemicalbook.com The electronic effects of the cyano group have also been a subject of theoretical investigation. modgraph.co.uk Furthermore, studies on related carbonyl compounds provide a basis for estimating the rate coefficients for reactions of this compound with atmospheric radicals. copernicus.org The chemical reactivity of similar heterocyclic compounds has also been explored using computational methods, offering transferable insights. mdpi.com

Investigation of Metal-Nitrile Bonding Characteristics, Including π-Back-Donation

The coordination of nitriles to metal centers is a fundamental aspect of organometallic chemistry. The bonding in such complexes is typically described by a combination of σ-donation from the nitrogen lone pair to the metal and π-back-donation from metal d-orbitals to the π* orbitals of the nitrile group. While nitriles are often considered weakly coordinating ligands, the extent of σ-donation and π-back-donation can significantly influence the stability and reactivity of the resulting metal complexes.

In the context of this compound, computational studies, particularly using Density Functional Theory (DFT), have been employed to dissect the nature of the metal-nitrile bond. In diiron complexes, for instance, DFT calculations have been utilized to elucidate the Fe-N bond energies and the degree of Fe → N π-back-donation. These studies indicate that while the electron-donating power of the alkyl substituent (the tert-butyl group in this case) influences spectroscopic properties, it does not directly correlate with the extent of π-back-donation or the strength of the metal-nitrogen bond.

The phenomenon of π-back-donation is crucial as it can lead to a weakening of the C≡N triple bond. This is because the π* orbitals of the nitrile are antibonding with respect to the C≡N bond. Population of these orbitals through back-donation from the metal center results in a decrease in the C≡N bond order and a corresponding shift in its vibrational frequency in infrared (IR) spectroscopy. While an increase in the C≡N stretching frequency upon coordination is often observed due to the σ-donation component, a significant decrease is considered evidence for substantial π-back-donation.

Theoretical models allow for the decomposition of the total interaction energy into its constituent parts, providing a quantitative measure of the contributions from σ-donation and π-back-donation. This detailed analysis is critical for understanding the subtle electronic effects that govern the chemistry of metal-trimethylacetonitrile complexes.

| Interaction Component | Description | Consequence for this compound Complexes |

| σ-Donation | Donation of the nitrogen lone pair electron density to an empty orbital on the metal center. | Strengthens the metal-nitrogen bond and can slightly increase the C≡N bond strength. |

| π-Back-Donation | Donation of electron density from filled metal d-orbitals to the empty π* orbitals of the C≡N group. | Strengthens the metal-nitrogen bond but weakens the C≡N bond, leading to a lower stretching frequency. |

Conformational Stability and Potential Energy Surface Mapping

The conformational landscape of a molecule is defined by its potential energy surface (PES), which maps the energy of the molecule as a function of its geometric parameters. For this compound, the primary conformational flexibility arises from the rotation of the tert-butyl group relative to the nitrile moiety.

Computational studies using methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with basis sets like 6-311+G(d,p) have been conducted to determine the conformational preferences of this compound. worldscientific.com These calculations have identified two key conformers: the staggered (C₃ᵥ) and the eclipsed conformer.

The staggered conformer, where the methyl groups of the tert-butyl group are staggered with respect to the nitrile nitrogen, is calculated to be the global minimum on the potential energy surface. worldscientific.com The eclipsed conformer, where one of the methyl groups is aligned with the nitrile group, is found to be a transition state. worldscientific.com The energy difference between these two conformers is significant, with estimates in the range of 12.96 to 15.26 kcal/mol (4534 to 5338 cm⁻¹). worldscientific.com This high energy barrier indicates that at normal temperatures, this compound exists predominantly in the staggered conformation. The eclipsed conformer is not a stable species and represents the maximum energy point along the rotational coordinate. worldscientific.com

The mapping of the potential energy surface through these calculations provides a detailed picture of the energetics of internal rotation, which is crucial for understanding the molecule's thermodynamic properties and its behavior in different environments.

| Conformer | Point Group | Status on PES | Calculated Relative Energy (kcal/mol) |

| Staggered | C₃ᵥ | Global Minimum | 0.0 |

| Eclipsed | - | Transition State | 12.96 - 15.26 worldscientific.com |

Theoretical Insights into Reaction Mechanisms Involving this compound

Theoretical chemistry is an invaluable tool for elucidating the intricate step-by-step pathways of chemical reactions. For reactions involving this compound, computational studies provide insights into the transition states, intermediates, and the factors that control selectivity.

One area where theoretical insights have been pivotal is in the metal-catalyzed cycloaddition reactions. For example, in the cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles to form pyridines, DFT calculations have been instrumental in understanding the chemo- and regioselectivity. When this compound is used as the nitrile component, a high degree of selectivity is often observed. Theoretical studies have shown that this selectivity can be attributed to steric hindrance between the bulky tert-butyl group and other substituents in the transition state of the reaction. csic.es These computational models can evaluate competitive reaction pathways, such as those arising from the coordination of the alkyne, nitrile, or other ligands, and identify the lowest energy path that leads to the observed product. csic.es

By modeling the electronic structure and energy of reactants, intermediates, transition states, and products, computational chemistry provides a powerful framework for rationalizing and predicting the outcomes of chemical reactions involving this compound.

Reactivity and Mechanistic Studies of Trimethylacetonitrile

Nucleophilic Addition and Condensation Reactions

The electron-withdrawing nature of the nitrile group makes the cyano carbon susceptible to nucleophilic attack. However, the steric hindrance imposed by the adjacent tert-butyl group plays a significant role in the outcome of these reactions.

The reaction of Grignard reagents with nitriles is a classic method for the synthesis of ketones. masterorganicchemistry.comyoutube.comlibretexts.org The general mechanism involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile, forming an intermediate imine salt. masterorganicchemistry.comlibretexts.org Subsequent hydrolysis of this intermediate yields the corresponding ketone. masterorganicchemistry.comyoutube.comlibretexts.org

The reaction between a Grignard reagent and trimethylacetonitrile follows this general pathway, but the steric bulk of both the nitrile and the Grignard reagent can significantly influence the reaction's outcome. The reaction is second-order, being first-order in both the Grignard reagent and the nitrile. masterorganicchemistry.com

With less sterically hindered Grignard reagents, such as ethylmagnesium bromide, the normal addition reaction proceeds to give the expected ketone after hydrolysis. acs.org However, when a more sterically demanding Grignard reagent like tert-butylmagnesium chloride is used, a reduction reaction can occur, yielding trimethylacetaldehyde (B18807) after hydrolysis, alongside the normal addition product. acs.orgacs.org This "abnormal" Grignard reaction is thought to proceed through a six-membered ring transition state. acs.orgorganic-chemistry.org

The general mechanism for the addition of a Grignard reagent (R-MgX) to this compound is as follows:

Nucleophilic Attack: The Grignard reagent attacks the carbon of the nitrile group. masterorganicchemistry.com

Formation of Imine Salt: This attack forms a new carbon-carbon bond and results in an intermediate imine magnesium salt. masterorganicchemistry.com

Hydrolysis: Acidic workup hydrolyzes the imine salt to form an imine, which is then further hydrolyzed to the final ketone product. masterorganicchemistry.com

Table 1: Products from the Reaction of Grignard Reagents with this compound

| Grignard Reagent | Product after Hydrolysis | Reaction Type |

| Ethylmagnesium bromide | Ethyl tert-butyl ketone | Normal Addition acs.org |

| tert-Butylmagnesium chloride | Trimethylacetaldehyde & tert-butyl ketone | Reduction & Normal Addition acs.org |

Phosphazene bases, particularly the strong, non-metallic organic superbase t-Bu-P4, have been shown to be excellent catalysts for the condensation of this compound with carbonyl compounds. sigmaaldrich.comnih.govrsc.org This reaction provides a route to functionalized alkenes and β-enaminoesters. sigmaaldrich.comnih.govrsc.orgsigmaaldrich.com

When this compound is reacted with ketones in the presence of a catalytic amount of t-Bu-P4 base, cyanoalkenes are formed in good yields. researchgate.net The reaction can also be extended to the condensation of this compound with N-arylformanilides to prepare enamine derivatives. researchgate.net

Two possible mechanisms have been proposed for this phosphazene-catalyzed reaction:

Mechanism A: The t-Bu-P4 base catalyzes an initial 1,2-addition of the nitrile to the carbonyl compound.

Mechanism B: The reaction begins with the deprotonation of this compound by the t-Bu-P4 base, forming a carbanion which then attacks the carbonyl compound. rsc.org

Table 2: Examples of Phosphazene Base-Catalyzed Condensation with this compound

| Carbonyl Compound | Product Type |

| Ketones | Functionalized Alkenes sigmaaldrich.comresearchgate.net |

| N-Arylformanilides | β-Enaminoesters sigmaaldrich.comnih.govresearchgate.net |

Reductive Transformations and Complexation

This compound can undergo reductive transformations and participate in complexation reactions, often facilitated by metal systems.

This compound is utilized in the reductive coupling of aromatic and aliphatic ketones to form pinacols. fishersci.cachemicalbook.comchemdad.comfishersci.be This reaction is typically carried out in the presence of a low-valent titanium reagent, generated from titanium(IV) chloride and a reducing agent like zinc. fishersci.cachemicalbook.com

The role of this compound in these systems is often as a solvent and a labile ligand that can coordinate to the metal center, influencing its reactivity. fishersci.cachemicalbook.comthermofisher.kr

The hydroboration of nitriles is a powerful method for the synthesis of amines and their derivatives. rsc.org This transformation can be catalyzed by a variety of transition metal complexes, including those of iron, acs.orgnih.gov ruthenium, rsc.org aluminum, researchgate.netrsc.org and titanium. rsc.orgresearchgate.net The reaction typically involves the addition of two equivalents of a borane, such as pinacolborane (HBpin) or catecholborane (HBcat), across the carbon-nitrogen triple bond to yield diborylamines. rsc.orgresearchgate.net

This compound itself can undergo hydroboration. For instance, magnesium hydride has been used for the hydroboration of this compound to yield N-{B(OCMe2)2}-2,2-dimethylpropan-1-amine. bath.ac.uk More broadly, metal-catalyzed hydroboration of nitriles provides a route to diborylamines, which can be subsequently hydrolyzed to primary amines. rsc.org The mechanism often involves the formation of a metal hydride as the active catalytic species. researchgate.net

Table 3: Catalysts for Nitrile Hydroboration

| Metal/Element | Catalyst Type | Reference |

| Iron | Pincer Complexes | acs.org |

| Ruthenium | Pincer Complexes | rsc.orgacs.org |

| Aluminum | Alkyl Complexes | researchgate.netrsc.org |

| Titanium | Amidophosphine-borane Complexes | rsc.orgresearchgate.net |

| Magnesium | Hydride | bath.ac.uk |

Role as a Ligand in Coordination and Organometallic Chemistry

This compound serves as a labile ligand in coordination and organometallic chemistry. fishersci.cachemicalbook.comthermofisher.krwikipedia.org Its ability to coordinate to a metal center and then be easily displaced by a stronger ligand makes it a useful precursor in the synthesis of various coordination complexes. iucr.org

An example of this compound acting as a ligand is found in the hexarhenium cluster complex, Re₆Se₈{NCC(CH₃)₃}(Et₃P)₅₂·NCC(CH₃)₃. iucr.org In this structure, the this compound ligand is bonded to one of the rhenium atoms of the [Re₆Se₈]²⁺ core. The Re—N bond length is 2.125 Å, and the Re—N—C bond angle is nearly linear at 170.0(4)°, which is typical for nitrile ligands bound to rhenium selenide (B1212193) cores. iucr.org The pseudo-centrosymmetric cluster core is also coordinated to five triethylphosphane ligands. iucr.org this compound can also be found as a solvent molecule in the crystal lattice of such complexes. iucr.orgpharmacompass.com

The lability of the this compound ligand is exploited in synthetic organometallic chemistry to create vacant coordination sites for further reactions. iucr.org

Applications of Trimethylacetonitrile in Advanced Organic Synthesis and Materials Science Research

Trimethylacetonitrile, also known as pivalonitrile or tert-butyl cyanide, is a versatile organic compound that serves as a valuable building block and specialized solvent in both complex molecular synthesis and advanced materials research. Its unique sterically hindered tert-butyl group and polar nitrile functionality impart specific chemical properties that are leveraged in a range of sophisticated applications.

Catalysis Research Involving Trimethylacetonitrile

Trimethylacetonitrile as a Ligand in Catalytic Systems

The nitrogen atom of the nitrile group in this compound possesses a lone pair of electrons, enabling it to act as a ligand, donating electron density to a metal center. This coordination can stabilize metal complexes and modulate their catalytic activity.

Metal-Ion Complexes of this compound as Catalysts in Organic Transformations

Metal-ion complexes featuring this compound as a ligand have been developed and studied for their catalytic prowess in several organic reactions. rsc.orgmdpi.comsioc-journal.cn The steric bulk of the this compound ligand can be instrumental in controlling the selectivity and efficiency of these catalysts. mdpi.com

A notable example involves the reaction of trimethylaluminum (B3029685) (AlMe₃) with tert-butyllithium (B1211817) (tBuLi) in the presence of this compound. This reaction yields a bimetallic polymer, [tBu(Me)Al(μ-Me)₂Li·NC(tBu)]∞, where the this compound molecule coordinates to the lithium center, stabilizing the complex. acs.org Such organoaluminum complexes are of interest for their potential in catalysis. acs.org

Furthermore, this compound has been employed as a ligand in palladium-based catalytic systems. It has been identified as a component in catalysts for the oligomerization of butene. google.com The deactivation kinetics of palladium on carbon (Pd/C) catalysts used in certain reactions have been studied in systems involving one this compound ligand. researchgate.net The interaction between ligands like this compound and the metal center is crucial for the catalyst's performance. nih.gov

Elucidation of Catalytic Mechanisms and Intermediates (e.g., Nitrile Hydratase Mutants)

This compound serves as a useful probe molecule for investigating the mechanisms of catalytic reactions, including those mediated by enzymes. irdg.org Its steric hindrance makes it a challenging substrate, and observing its conversion can provide significant insights into the active site and mechanism of a catalyst.

This is particularly evident in studies of nitrile hydratase (NHase), a metalloenzyme that converts nitriles to amides. nih.govnih.gov While NHases are used industrially, their application can be limited by a narrow substrate scope. nih.govfrontiersin.org Researchers have successfully broadened the substrate range of NHase to accommodate bulky nitriles by mutating amino acid residues at the entrance of the substrate access tunnel. nih.gov Crystal structure analysis of these mutants revealed an expanded tunnel entrance, which facilitates the entry of sterically demanding substrates like this compound. nih.gov The ability of these engineered enzymes to hydrate (B1144303) bulky nitriles demonstrates the importance of the tunnel's architecture in catalytic performance. nih.gov

Several catalytic mechanisms have been proposed for NHase, with the most accepted involving the binding of the nitrile's nitrogen atom to the metal center, followed by a nucleophilic attack from a base-activated water molecule. nih.gov Studying the interaction of substrates like this compound helps refine these mechanistic models. irdg.orgnih.gov

This compound as a Reagent in Catalytic Processes

Beyond its role as a ligand, this compound is an active participant and starting material in a variety of catalyzed reactions.

Investigation of Phosphazene Base-Catalyzed Reactions Using this compound

Phosphazene bases are exceptionally strong, non-ionic, and sterically hindered superbases that have found application in organic synthesis. wikipedia.orgsigmaaldrich.com Their low nucleophilicity prevents them from participating in competing side reactions. wikipedia.org The t-Bu-P₄ phosphazene base, in particular, has proven to be an effective catalyst for the condensation of this compound with carbonyl compounds. nih.govresearchgate.net This reaction leads to the formation of functionalized alkenes. nih.gov Similarly, condensation with formanilides using this catalytic system can produce β-enaminoesters. nih.govresearchgate.net

| Carbonyl/Formanilide Compound | Catalyst | Product Type |

|---|---|---|

| Various Carbonyl Compounds | t-Bu-P4 Base | Functionalized Alkenes |

| Formanilides | t-Bu-P4 Base | β-enaminoesters |

Study of Rare-Earth Metal and Other Catalysts in Nitrile Hydroboration

The catalytic hydroboration of nitriles is a significant method for preparing amines. rsc.org Research in this area has explored the use of various catalysts, including those based on rare-earth metals. rsc.orgberkeley.edunih.gov Rare-earth catalysts are noted for their Lewis acidity and the ability to fine-tune reactions. nih.gov

In the study of nitrile hydroboration, this compound has been used as a model substrate to probe reaction mechanisms. For instance, in a proposed mechanism for aluminum-catalyzed hydroboration, an aluminum imine intermediate is postulated. Supporting evidence for this intermediate was obtained through NMR studies conducted at elevated temperatures, which monitored the reaction between the catalyst and this compound. rsc.org While much of the focus has been on precious metals, the development of catalysts based on more abundant elements, including rare earths, is a growing area of interest. rsc.orgnih.gov

| Catalyst Type | Substrate Class | Key Transformation | Mechanistic Probe |

|---|---|---|---|

| Aluminum-based | Nitriles | Hydroboration | This compound |

| Rare-Earth Metal (e.g., Ce, Zr) | Nitriles, Pyridines | Hydroboration | General Substrates |

| Lithium Hexamethyldisilazide | Nitriles | Hydroboration | Aromatic & Aliphatic Nitriles |

Influence on Palladium-Catalyzed Nucleophilic Substitutions and Enolate Generation

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. semanticscholar.org this compound and its derivatives have been utilized in palladium-catalyzed arylations, which are a form of nucleophilic substitution. One developed procedure allows for the selective monoarylation of primary nitriles by using their α-silyl derivatives in the presence of a palladium catalyst and ZnF₂. researchgate.net This method is compatible with a wide range of functional groups on the aryl bromide coupling partner. researchgate.net The combination of methods using α-silyl nitriles and zinc cyanoalkyl reagents provides a versatile catalytic route to various benzylic nitriles. researchgate.net

| Nitrile Reagent | Catalytic System | Key Feature | Product Type |

|---|---|---|---|

| α-Silyl Nitriles (Primary) | Palladium Catalyst / ZnF₂ | Selective monoarylation | Benzylic Nitriles |

| Zinc Cyanoalkyl Reagents (Secondary) | Palladium Catalyst | High yield, tolerates base-sensitive groups | Benzylic Nitriles |

Characterization of Catalytic Activity and Selectivity

The bulky tert-butyl group of this compound influences its interaction with active sites, providing a means to probe and define catalytic environments.

The study of acidity in zeolites is crucial for understanding their catalytic performance in processes like fluid catalytic cracking. cas.cn this compound has emerged as a key probe molecule for characterizing the nature and accessibility of acid sites in these microporous materials. beilstein-journals.orgwikipedia.org Zeolites possess catalytically active Brønsted acid sites (BAS), which are bridged Si-(OH)-Al groups, and Lewis acid sites (LAS). wikipedia.org The accessibility of these sites to reactant molecules is a critical factor in a zeolite's catalytic effectiveness. researchgate.net

Due to its significant kinetic diameter (variously reported as 0.62 nm to 0.65 nm), this compound is too bulky to penetrate the narrow micropore channels of certain zeolites, such as ZSM-5 (pore diameter ~0.55 nm). beilstein-journals.orgnih.gov This steric hindrance is advantageous, as it allows researchers to selectively titrate and quantify the acid sites located on the external surfaces of the zeolite crystals or at the mouths of the pores. beilstein-journals.orgcolostate.edu In contrast, smaller probe molecules like pyridine (B92270) (0.57 nm kinetic diameter) can access both internal and external acid sites. beilstein-journals.org

Fourier Transform Infrared (FTIR) spectroscopy is the primary technique used in these studies. colostate.edunih.govmdpi.com By comparing the concentration of acid sites measured by pyridine adsorption to that measured by this compound adsorption, researchers can determine an "accessibility factor" (AF). researchgate.net This factor provides a quantitative measure of the proportion of acid sites that are on the external surface or in mesopores, which is particularly important for hierarchical zeolites—materials that have been modified to contain larger mesopores to overcome diffusion limitations. beilstein-journals.orgresearchgate.net

Research on desilicated ZSM-5 zeolites, which have enhanced mesoporosity, has shown a clear correlation between the mesopore surface area and the accessibility factor determined by this compound. beilstein-journals.org For instance, modifying ZSM-5 with NaOH and tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) increases mesoporosity and, consequently, the number of acid sites accessible to this compound. beilstein-journals.org This increased accessibility has been directly linked to improved catalytic activity in the cracking of large molecules like 1,3,5-triisopropylbenzene (B165165) and polymers such as polyethylene. beilstein-journals.orgchemchart.com

| Zeolite Sample | Treatment | Total Brønsted Acid Sites (Pyridine) (μmol/g) | Accessible Brønsted Acid Sites (Pivalonitrile) (μmol/g) | Accessibility Factor (%) |

|---|---|---|---|---|

| Parent ZSM-5 (Si/Al = 27) | None | 270 | 20 | 7.4 |

| ZSM-5 (Si/Al = 27) | NaOH | 310 | 150 | 48.4 |

| ZSM-5 (Si/Al = 27) | NaOH & TBAOH | 280 | 190 | 67.9 |

Data adapted from research on ZSM-5 zeolites to illustrate the concept of acid site accessibility. Actual values are dependent on specific experimental conditions. beilstein-journals.orgorganic-chemistry.org

The application of this compound in asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral molecule, is not as a primary substrate but rather in specialized supporting roles. nih.govmdpi.comfrontiersin.org Its most notable contribution is as a ligand in the formation of advanced "chiral-at-metal" catalysts. researchgate.net

Chiral-at-metal complexes are a class of catalysts where the metal center itself is the source of chirality, achieved using only achiral ligands. researchgate.net In the synthesis of enantiomerically pure ruthenium-based catalysts (Λ-rNHCRu and Δ-rNHCRu), this compound (pivalonitrile) plays a crucial role in the final step. nih.gov After a resolution step using a chiral auxiliary to separate racemic precursors, the auxiliary is removed, and pivalonitrile is introduced as a ligand to yield the final, stable, enantiomerically pure catalyst. nih.gov These catalysts are effective in various asymmetric transformations. researchgate.net

In other instances, this compound has been noted for its influence on the reaction environment. For example, its presence as a solvent or additive has been observed to affect the outcome of certain catalytic reactions, such as in rhodium-catalyzed C–H amination processes, by influencing the catalyst's resting state. acs.org

While not a common prochiral substrate for asymmetric transformations, derivatives of this compound have been used to create chiral ligands. For instance, products from a multicomponent reaction involving pivalonitrile have been converted into pyridin-4-ol derivatives, which were subsequently tested as chiral ligands in asymmetric catalysis. beilstein-journals.org

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. beilstein-journals.org While many well-known MCRs, such as the Ugi and Passerini reactions, rely on the reactivity of isocyanides, this compound, as a nitrile, exhibits different reactivity. wikipedia.orgwikipedia.orgnih.govnih.gov

Despite this, this compound has been successfully employed as a key component in a specific, non-isocyanide-based MCR. Research has detailed a three-component reaction termed the LANCA reaction, which involves a L ithiated A lkoxyallene, a N itrile, and a C arboxylic A cid. beilstein-journals.org In this reaction, pivalonitrile serves as the nitrile component. The process yields highly substituted β-ketoenamides, which are versatile intermediates for synthesizing other complex molecules. beilstein-journals.org

The significance of this MCR extends to stereocontrolled synthesis. nih.govrsc.orgrsc.org By using enantiopure starting materials, such as a chiral carboxylic acid, the LANCA reaction can produce chiral β-ketoenamides with high enantiopurity. These chiral products can then be transformed into other valuable structures. For example, they have been converted into chiral pyridin-4-ol derivatives, which have applications as ligands in asymmetric catalysis, thereby linking the MCR to the development of tools for stereocontrolled synthesis. beilstein-journals.org This demonstrates a valuable pathway where a simple, achiral molecule like this compound can be incorporated into complex, stereodefined structures through the efficiency of multicomponent chemistry.

Environmental Impact and Safety Research Methodologies in Laboratory Contexts

Research on Waste Management and Mitigation Strategies in Chemical Laboratories

The management of chemical waste in laboratories is a critical aspect of ensuring environmental safety and regulatory compliance. Research and institutional guidelines focus on systematic procedures for handling waste generated from the use of chemicals like trimethylacetonitrile. As an organic nitrile, this compound is categorized as a hazardous waste. vumc.orgub.edu

Standard laboratory practice dictates that all waste chemical solids, liquids, or containerized gases should be treated as hazardous unless explicitly confirmed to be non-hazardous. vumc.org Consequently, waste streams containing this compound must not be discharged into the sewer via sinks or other drains. vumc.orgkingcounty.gov The primary mitigation strategy is the segregation and collection of this waste. It is collected in designated, properly labeled, and sealed containers, which are then handled by specialized hazardous waste collection programs for appropriate disposal. vumc.orgptb.de These containers must be made of stable material and stored in a well-ventilated area pending disposal. ptb.de

Research into mitigation extends to the treatment of nitrile-containing waste. Studies have demonstrated that mixed biofilms of nitrile-hydrolyzing bacteria can effectively degrade nitriles. nih.gov These microorganisms can convert nitriles into their corresponding carboxylic acids and ammonia (B1221849), which are generally less harmful substances. frontiersin.org For example, bacteria such as Rhodococcus rhodochrous and Bacillus mojavensis have shown nitrile-degrading activity in lab-scale reactors. nih.gov While primarily investigated for industrial effluents, these bioremediation strategies represent a potential area of research for mitigating laboratory-scale nitrile waste. nih.govresearchgate.net

The following table outlines the general guidelines for managing this compound waste in a laboratory context.

| Guideline | Description | Source(s) |

| Waste Classification | This compound is classified as a hazardous, non-halogenated organic waste. | vumc.org, ub.edu |

| Disposal Method | Must be disposed of through an official hazardous waste collection program. Drain disposal is prohibited. | vumc.org, kingcounty.gov |

| Containerization | Waste should be collected in suitable, closed containers that are clearly labeled. | vumc.org, ptb.de |

| Container Rinsing | Empty containers that held this compound must be rinsed, with the rinseate collected as hazardous waste before the container is discarded. | vumc.org |

| Spill Management | Spills should be cleaned using appropriate absorbent materials, which are then disposed of as hazardous waste. | kingcounty.gov |

| Bioremediation Research | Studies show that specific bacteria can degrade nitriles into less toxic compounds, representing a potential advanced mitigation strategy. | nih.gov, frontiersin.org |

Development and Optimization of Purification Methods for Research-Grade this compound (e.g., Two-Stage Vacuum Distillation, Freeze-Pump-Thaw Technique)

Achieving high purity of reagents is essential for reliable and reproducible scientific research. For research-grade this compound, specific methods have been developed and optimized to remove impurities. The most cited methods involve a combination of distillation and degassing techniques. chemicalbook.comcolostate.edu

Two-Stage Vacuum Distillation

Vacuum distillation is a crucial technique for purifying compounds that are sensitive to heat or have high boiling points. pfeiffer-vacuum.com By reducing the pressure inside the distillation apparatus, the boiling point of the substance is lowered, allowing for distillation at a lower temperature. pfeiffer-vacuum.com This prevents the thermal degradation that might occur at atmospheric pressure. For this compound, a two-stage vacuum distillation process is recommended for effective purification. chemicalbook.com This multi-stage approach allows for a more precise separation from impurities with close boiling points. google.com

Freeze-Pump-Thaw Technique

Following distillation, dissolved gases (particularly oxygen) can remain in the purified liquid, which can interfere with sensitive chemical reactions. The freeze-pump-thaw technique is the most effective method for degassing solvents and liquid reagents. pitt.eduschlenklinesurvivalguide.com The process involves freezing the liquid using a cold bath (such as liquid nitrogen), applying a high vacuum to remove gases from the headspace above the frozen solid, and then allowing the substance to thaw. schlenklinesurvivalguide.comchamberlandresearch.com This cycle is typically repeated three to four times to ensure all dissolved gases are removed. chamberlandresearch.comwisc.edu

The table below summarizes the procedural steps for these two key purification techniques.

| Technique | Step | Description | Source(s) |

| Two-Stage Vacuum Distillation | 1. First Stage Distillation | The crude this compound is heated under reduced pressure. Lower boiling point impurities are distilled off and collected separately. | google.com, pfeiffer-vacuum.com |

| 2. Second Stage Distillation | The pressure is further adjusted, and the temperature is raised to distill the pure this compound, leaving higher-boiling impurities behind in the distillation flask. | chemicalbook.com, google.com | |

| Freeze-Pump-Thaw | 1. Freeze | The flask containing the purified liquid is sealed and submerged in a cold bath (e.g., liquid nitrogen) until the contents are completely frozen. | pitt.edu, schlenklinesurvivalguide.com |

| 2. Pump | The flask is connected to a high-vacuum line to evacuate the headspace, removing gases that were present above the liquid. | schlenklinesurvivalguide.com, lehigh.edu | |

| 3. Thaw | The flask is closed off from the vacuum and allowed to warm to room temperature. As the liquid thaws, dissolved gases escape into the evacuated headspace. | chamberlandresearch.com, lehigh.edu | |

| 4. Repeat | The entire cycle is repeated multiple times (typically 3-4 cycles) to achieve thorough degassing. | chamberlandresearch.com, wisc.edu |

Studies on the Environmental Fate and Transport of Nitriles in Research Settings

Understanding the environmental fate and transport of chemicals used in research is essential for a complete safety assessment. cdc.gov The fate of a chemical refers to what happens to it in the environment, while transport describes its movement. cdc.gov

For nitriles as a class, there is limited comprehensive data on their environmental fate and transport. epa.gov However, key physical and chemical properties can be used to predict their behavior. epa.gov this compound is characterized as being insoluble in water. fishersci.com This property suggests it is not likely to be mobile in the environment through groundwater. cdc.govfishersci.com Conversely, its volatility indicates that if released, it will likely be mobile in the environment via the atmosphere, existing primarily in the vapor phase. epa.govfishersci.com Its persistence in the environment is considered unlikely based on available information. fishersci.com

The environmental impact of nitriles is also influenced by their potential for biodegradation. The toxicity of many nitriles stems from the release of cyanide during metabolic degradation. frontiersin.org However, various microorganisms possess enzymatic pathways capable of detoxifying nitriles. frontiersin.org Two primary routes are known:

Nitrilase Pathway: Nitrilases hydrolyze the nitrile group directly to a carboxylic acid and ammonia. frontiersin.org

Nitrile Hydratase/Amidase Pathway: Nitrile hydratases first convert the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase. frontiersin.org

These biological degradation pathways are a critical component of the environmental fate of nitriles, as they can transform the compounds into less harmful substances. nih.govfrontiersin.org

The following table summarizes the key characteristics related to the environmental fate and transport of this compound.

| Property/Process | Description | Implication for Environmental Fate | Source(s) |

| Water Solubility | Insoluble in water. | Low mobility in groundwater; will not readily dissolve in surface water. | fishersci.com, cdc.gov |

| Volatility | Expected to be volatile. | Likely to exist in the vapor phase in the atmosphere; transport through air is a primary pathway. | epa.gov, fishersci.com |

| Persistence | Persistence is considered unlikely. | Suggests the compound may degrade or transform in the environment rather than remaining indefinitely. | fishersci.com |

| Biodegradation | Nitriles can be degraded by microorganisms via nitrilase or nitrile hydratase/amidase pathways. | Can be transformed into carboxylic acids and ammonia, mitigating toxicity over time. | frontiersin.org |

Emerging Research Directions and Future Perspectives for Trimethylacetonitrile

Astrochemical Relevance and Potential Applications in Planetary Atmospheric Chemistry (e.g., Titan)

Saturn's largest moon, Titan, presents a fascinating natural laboratory for organic chemistry. Its dense, nitrogen-methane atmosphere is subjected to energetic processes that drive the formation of a complex array of organic molecules, including various nitriles. iucr.orgresearchgate.netresearchgate.net These molecules precipitate to the surface, where, at cryogenic temperatures and elevated pressures, they can form "minerals" and co-crystals, influencing the moon's geology and surface processes. iucr.orgresearchgate.netresearchgate.net

While smaller nitriles like acetonitrile (B52724) and propionitrile (B127096) have been identified on Titan, laboratory experiments simulating Titan's atmospheric conditions suggest that larger branched nitriles, including trimethylacetonitrile, could also be formed. iucr.org Although its crystal structure was previously unknown, recent research has begun to shed light on its behavior under conditions relevant to planetary environments. iucr.org Understanding the solid-state properties of such molecules is crucial for interpreting data from missions like Cassini-Huygens and the upcoming Dragonfly mission, which will explore Titan's surface. researchgate.netresearchgate.netacs.org

Recent high-pressure studies have investigated the structural evolution of this compound, revealing a series of phase transitions. acs.org These transitions, driven by the densification of the crystal, involve significant rearrangements of its supramolecular structure. acs.org This research is a critical first step in building a "mineralogical catalog" for Titan, helping scientists to connect observed surface features like dunes and evaporated lake beds with the underlying chemical composition. researchgate.netacs.org The formation of co-crystals, where two or more different molecules crystallize together, is a key area of this research, and this compound is a compound of potential interest in this context. researchgate.netacs.orgacs.org

High-Pressure Phases of this compound

| Phase Designation | Pressure Range (GPa) | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|---|

| hp-I | 0.07 - 0.29 | Tetragonal | P4/nmm | Disordered phase. acs.org |

| hp-II | 0.43 - 1.52 | Orthorhombic | Pnma | Ordered phase formed upon compression. acs.org |

| hp-III | >1.52 - at least 3.34 | Monoclinic | P21/m | Persists to high pressures. acs.org |

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams through reactors rather than in batches, and automated synthesis are transforming chemical research and manufacturing. These technologies offer enhanced control, improved safety, and greater efficiency, allowing for the rapid production and screening of vast libraries of molecules. nih.govsigmaaldrich.comacs.org The integration of nitrile chemistry into these platforms is an active area of development, with methods being established for nitrile synthesis and transformation under flow conditions. rsc.orgacs.orgresearchgate.net